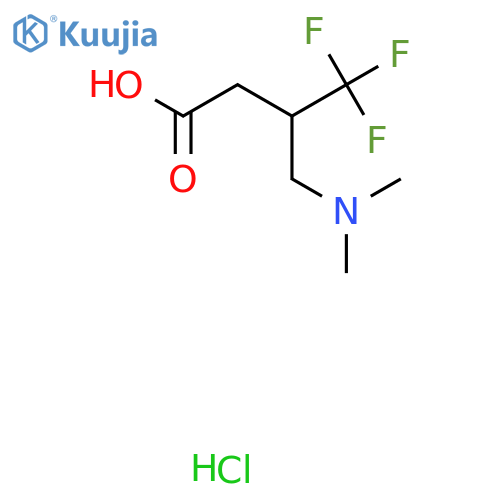Cas no 2418703-72-5 (3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride)

2418703-72-5 structure
商品名:3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride
CAS番号:2418703-72-5
MF:C7H13ClF3NO2
メガワット:235.631831884384
MDL:MFCD32679107
CID:5669330
PubChem ID:154577305
3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2418703-72-5
- Z4456277847
- 3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride
- EN300-26860848
- 3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride
- 3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride
-
- MDL: MFCD32679107
- インチ: 1S/C7H12F3NO2.ClH/c1-11(2)4-5(3-6(12)13)7(8,9)10;/h5H,3-4H2,1-2H3,(H,12,13);1H
- InChIKey: CQOMHIJQXAYMFY-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C(CC(=O)O)CN(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 235.0586908g/mol
- どういたいしつりょう: 235.0586908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26860848-0.05g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95.0% | 0.05g |
$218.0 | 2025-03-20 | |
| Enamine | EN300-26860848-5.0g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 | |
| Enamine | EN300-26860848-5g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95% | 5g |
$2732.0 | 2023-11-13 | |
| 1PlusChem | 1P028Z7E-100mg |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoicacidhydrochloride |
2418703-72-5 | 95% | 100mg |
$465.00 | 2024-05-21 | |
| 1PlusChem | 1P028Z7E-250mg |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoicacidhydrochloride |
2418703-72-5 | 95% | 250mg |
$638.00 | 2024-05-21 | |
| Enamine | EN300-26860848-1g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95% | 1g |
$943.0 | 2023-11-13 | |
| Enamine | EN300-26860848-2.5g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-20 | |
| Enamine | EN300-26860848-1.0g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95.0% | 1.0g |
$943.0 | 2025-03-20 | |
| Enamine | EN300-26860848-10g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid hydrochloride |
2418703-72-5 | 95% | 10g |
$4052.0 | 2023-11-13 | |
| 1PlusChem | 1P028Z7E-2.5g |
3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoicacidhydrochloride |
2418703-72-5 | 95% | 2.5g |
$2346.00 | 2024-05-21 |
3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
2418703-72-5 (3-(dimethylamino)methyl-4,4,4-trifluorobutanoic acid hydrochloride) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
